Methyl 4-amino-2-(cyclopropylmethoxy)benzoate
Description
Methyl 4-amino-2-(cyclopropylmethoxy)benzoate is an aromatic ester featuring a benzoate core substituted with an amino group at the 4-position and a cyclopropylmethoxy group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its balanced physicochemical properties .
Properties
IUPAC Name |
methyl 4-amino-2-(cyclopropylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVMSNMPKWRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 4-amino-2-(cyclopropylmethoxy)benzoate generally proceeds through:
- Starting from a hydroxy-substituted methyl benzoate derivative.
- Introduction of the cyclopropylmethoxy group by etherification.
- Introduction or preservation of the amino group at the 4-position.
- Esterification or maintenance of the methyl ester functionality.
Etherification Step: Introduction of the Cyclopropylmethoxy Group
A critical step is the formation of the 2-(cyclopropylmethoxy) substituent via alkylation of the hydroxy group on the aromatic ring.
- Starting Material: Typically, methyl 4-amino-2-hydroxybenzoate or methyl 3-formyl-4-hydroxybenzoate derivatives are used.
- Alkylating Agent: Cyclopropylmethyl halides such as cyclopropylmethyl bromide, chloride, or iodide are employed.
- Base: Organic bases like N,N-dimethylaniline, N,N-diisopropylethylamine, pyridine, 4-dimethylaminopyridine, triethylamine, or inorganic bases such as potassium carbonate, sodium carbonate, or lithium carbonate are used to deprotonate the hydroxy group and facilitate nucleophilic substitution.
- Solvent: Aprotic solvents or mixed solvent systems suitable for SN2 reactions.
- Reaction Conditions: The reaction is typically carried out under stirring at controlled temperatures to optimize yield and selectivity.
Reference Example:
- A patent describes the reaction of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide in the presence of bases such as potassium carbonate, resulting in the corresponding 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde intermediate.
Amino Group Introduction or Preservation
- The amino group at the 4-position can be introduced by reduction of a nitro group or by selective substitution reactions if starting from amino-substituted benzoate derivatives.
- Protection of the amino group during etherification and esterification steps is crucial to avoid side reactions.
- In some synthetic routes, Ellman’s chiral auxiliary is used to introduce a protected amine functionality, which is later deprotected under acidic conditions to yield the free amine.
Esterification and Workup
- The methyl ester group is either introduced by esterification of the corresponding carboxylic acid or preserved if starting from methyl ester derivatives.
- Esterification is commonly performed by refluxing the acid with methanol in the presence of acid catalysts such as hydrochloric acid.
- Workup involves careful pH adjustment and extraction to isolate the ester product with high purity and yield.
| Step | Description | Conditions |
|---|---|---|
| Esterification | 4-aminomethylbenzoic acid reacted with methanol and HCl | Reflux 7 hours, then cooled to 5-10°C |
| pH Adjustment | Base (e.g., NaOH) added to adjust pH to 6-7 | 5-10°C |
| Extraction | Organic solvent (e.g., methylene chloride) added to extract product | 5-10°C, pH adjusted to 10-12 |
| Purification | Organic phase separated and product isolated | Storage at 0-5°C |
- Yields of methyl 4-(aminomethyl)benzoate via this method are reported to be excellent, typically over 85%, often reaching 88-89%.
Representative Preparation Method Summary Table
Research Findings and Optimization Notes
- The choice of base and solvent in the etherification step is critical to avoid side reactions and maximize yield.
- Mild temperatures (5–15°C) during pH adjustments and extractions help prevent premature hydrolysis of the ester.
- Use of organic bases such as triethylamine or pyridine can improve selectivity in alkylation.
- Protection of the amino group using chiral auxiliaries or other protecting groups enables better control over subsequent reactions.
- The overall synthetic route benefits from optimization of reaction times and stoichiometry to improve yield and purity.
- Avoidance of hazardous reagents such as bromoethane (used in related processes) improves safety and environmental profile.
Chemical Reactions Analysis
Oxidation Reactions
The amino group (-NH₂) in this compound is susceptible to oxidation, forming nitro derivatives. This transformation is critical for introducing electron-withdrawing groups that modify the compound’s electronic properties.
Key Reagents and Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral media.
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Hydrogen peroxide (H₂O₂) under controlled temperatures (e.g., 25–50°C).
Products :
-
Nitro derivatives : Methyl 4-nitro-2-(cyclopropylmethoxy)benzoate.
-
Byproducts : Water or hydroxylamine, depending on the oxidizing agent.
Reduction Reactions
The ester group (-COOCH₃) can be reduced to yield alcohol derivatives, enhancing the compound’s solubility or enabling further functionalization.
Key Reagents and Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF at 0–25°C.
-
Sodium borohydride (NaBH₄) in methanol, though less effective for esters.
Products :
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Alcohol derivative : 4-Amino-2-(cyclopropylmethoxy)benzyl alcohol.
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Byproducts : Methanol and aluminum salts (with LiAlH₄).
Substitution Reactions
The cyclopropylmethoxy group (-OCH₂C₃H₅) undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.
Key Reagents and Conditions :
-
Halogens (e.g., Cl₂, Br₂) : In the presence of Lewis acids like FeCl₃.
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Alkylating agents (e.g., methyl iodide) : Using bases such as NaH or K₂CO₃.
Products :
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Halogenated derivatives : Methyl 4-amino-2-(halomethoxy)benzoate.
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Alkylated derivatives : Methyl 4-amino-2-(alkylmethoxy)benzoate.
Hydrolysis Reactions
The ester group hydrolyzes to the corresponding carboxylic acid under acidic or basic conditions, enabling further derivatization.
Key Reagents and Conditions :
-
Aqueous HCl (acidic hydrolysis) : Reflux conditions (80–100°C).
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Aqueous NaOH (basic hydrolysis) : Room temperature or mild heating.
Products :
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Carboxylic acid : 4-Amino-2-(cyclopropylmethoxy)benzoic acid.
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Byproducts : Methanol (in acidic hydrolysis) or sodium carboxylate (in basic hydrolysis) .
Ring-Opening Reactions
The cyclopropane ring may undergo strain-driven reactions under specific conditions, though such transformations are less common.
Key Reagents and Conditions :
-
Thermal decomposition : Heating above 150°C.
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Acid-catalyzed ring opening : Concentrated H₂SO₄ or HCl.
Products :
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Linear alkene derivatives : Dependent on the cleavage site.
Research Findings
-
Antimicrobial Applications : Derivatives from oxidation and substitution reactions show promise against Mycobacterium tuberculosis.
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Synthetic Utility : The compound serves as a precursor in Buchwald–Hartwig coupling reactions for drug development .
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Stability : The cyclopropylmethoxy group enhances steric protection, reducing unintended side reactions during synthesis.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 4-amino-2-(cyclopropylmethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The amino group can be converted into nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : The ester functionality can be reduced to yield corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The methoxy group can undergo substitution reactions to introduce different functional groups under appropriate conditions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reactants | Products | Common Reagents |
|---|---|---|---|
| Oxidation | Amino group | Nitro derivatives | Potassium permanganate, Hydrogen peroxide |
| Reduction | Ester group | Alcohol derivatives | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Methoxy group | Substituted benzoates | Halogens, Alkylating agents |
Biological Research Applications
In biological research, this compound is being studied for its potential interactions with biomolecules. Its properties suggest possible therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Cancer Research : Investigations are ongoing into its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth or induce apoptosis.
Case Study: Antimicrobial Properties
A study published in a peer-reviewed journal explored the antimicrobial effects of various benzoate derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Medicinal Chemistry Applications
This compound is being evaluated for its therapeutic properties:
- Drug Development : It is considered a precursor in the synthesis of pharmaceuticals targeting specific diseases. Its structural characteristics allow it to mimic biologically active compounds.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. This mechanism involves signal transduction pathways and gene expression regulation.
Table 2: Potential Therapeutic Targets
| Target Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Enzymes | Kinases, Phosphatases | Modulation of enzymatic activity |
| Receptors | GPCRs | Alteration of receptor signaling |
| Antimicrobial Agents | Antibiotics | Inhibition of bacterial growth |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific physical properties.
- Material Science : In the development of coatings or adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Methyl 4-amino-2-(cyclopropylmethoxy)benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropylmethoxy Substitutions
a) Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)benzofuran-4-carboxylate ()
- Key Differences : This benzofuran derivative contains three cyclopropylmethoxy groups and a fused benzofuran ring.
- Impact on Properties : Increased lipophilicity and steric bulk likely reduce solubility compared to the target compound. The benzofuran core may enhance π-stacking interactions in solid-state applications.
- Synthesis : Prepared via palladium-catalyzed cross-coupling (Pd(OAc)₂, tricyclohexylphosphonium tetrafluoroborate), yielding 723 mg (1.56 mmol) .
b) Pyridine-Based Analogues ()
Compounds such as Methyl 2-{[6-amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}acetate feature a pyridine core with cyclopropylmethoxy-phenyl and thioether substituents.
- Key Differences : The pyridine ring introduces nitrogen heteroatoms, altering electronic properties (e.g., basicity). Thioether linkages may improve redox stability.
- Physical Properties : Melting points range from 158–245°C, influenced by substituent bulk and hydrogen-bonding capacity. For example, the benzamide derivative (243–245°C) exhibits higher thermal stability due to amide interactions .
Alkyl Benzoate Derivatives
a) Methyl 4-acetamido-2-hydroxybenzoate ()
- Key Differences: Replaces the cyclopropylmethoxy group with a hydroxyl and substitutes the amino group with an acetamido moiety.
- Impact on Properties: The hydroxyl group increases polarity, reducing lipophilicity (logP ~1.5 vs. estimated ~2.8 for the target compound). The acetamido group enhances metabolic resistance compared to the primary amino group.
- Applications : Used as an intermediate in synthesizing chlorinated and brominated derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) .
b) Simple Alkyl Benzoates ()
- Examples : Methyl benzoate, ethyl benzoate, butyl benzoate.
- Key Differences: Lack amino or cyclopropylmethoxy groups, resulting in simpler solubility and toxicity profiles.
- Toxicity : Methyl benzoate exhibits low dermal irritation (LD₅₀ >2000 mg/kg in rats), whereas cyclopropylmethoxy-substituted compounds may show altered absorption and toxicity due to increased hydrophobicity .
Fluorinated and Cyano-Substituted Analogues ()
- Examples: Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate, Methyl 4-cyano-2-(trifluoromethyl)benzoate.
- Key Differences: Fluorine and cyano groups introduce electronegative character, enhancing metabolic stability and bioavailability.
- Applications : Fluorinated derivatives are prioritized in drug discovery for their resistance to oxidative metabolism .
Biological Activity
Methyl 4-amino-2-(cyclopropylmethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a cyclopropylmethoxy substituent on a benzoate framework. This unique structure enhances its reactivity and interaction with various biological targets.
The biological effects of this compound are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The primary pathways involved include:
- Signal Transduction : The compound may influence cellular signaling pathways, leading to altered gene expression and metabolic processes.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can disrupt metabolic pathways critical for pathogen survival or cancer cell proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis, where it demonstrated significant inhibition at low micromolar concentrations .
Anticancer Potential
The compound's anticancer properties have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 4-amino-2-methoxybenzoate | Lacks cyclopropyl group | Simpler structure; less reactivity |
| Methyl 4-amino-2-ethoxybenzoate | Contains an ethoxy group instead of cyclopropyl | Different functional group affecting reactivity |
| Methyl 4-amino-2-propoxybenzoate | Contains a propoxy group | Varies in hydrophobicity and potential interactions |
Case Studies
- Antimycobacterial Activity : A study published in Cell Chemical Biology demonstrated that this compound inhibited the growth of M. tuberculosis by interfering with its metabolic pathways. The compound was found to be non-toxic to macrophages while effectively reducing intracellular bacterial titers .
- Cancer Cell Studies : Another investigation revealed that this compound could selectively induce apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 4-amino-2-(cyclopropylmethoxy)benzoate, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is typically synthesized via multi-step routes involving esterification, O-alkylation, and reductive amination. For example:
- Step 1 : Methylation of 4-amino-2-hydroxybenzoic acid using methanol under acidic conditions (Fischer esterification) .
- Step 2 : O-Alkylation with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethoxy group .
- Step 3 : Protection/deprotection of the amino group using reagents like Boc anhydride or reductive amination with aldehydes .
- Key considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to avoid side products.
Q. How can structural characterization of this compound be methodically performed?
- Answer : Use a combination of:
- NMR spectroscopy : Assign signals for the cyclopropylmethyl group (e.g., δ 0.5–1.5 ppm for cyclopropane protons) and methoxy/amino groups .
- X-ray crystallography : Resolve bond angles and conformations using SHELX software for crystallographic refinement .
- Mass spectrometry : Confirm molecular weight via ESI-MS or EI-MS, noting fragmentation patterns of the ester and cyclopropane groups .
Advanced Research Questions
Q. How can researchers design experiments to study the electronic effects of the cyclopropylmethoxy substituent on the benzoate core?
- Answer :
- Systematic substitution : Synthesize analogs with varying substituents (e.g., methoxy, ethoxy, or bulkier groups) and compare their electronic profiles via Hammett σ constants or DFT calculations .
- Spectroscopic analysis : Use UV-Vis spectroscopy to assess conjugation effects or IR to track changes in C-O stretching frequencies .
- Kinetic studies : Measure reaction rates in nucleophilic acyl substitution to evaluate steric/electronic impacts of the substituent .
Q. What strategies resolve contradictory data in spectral analysis, such as overlapping signals in NMR or ambiguous mass fragmentation?
- Answer :
- High-field NMR : Use 600+ MHz instruments to resolve overlapping signals (e.g., cyclopropane protons vs. aromatic protons) .
- Isotopic labeling : Introduce ¹³C or ²H labels to track specific fragments in mass spectrometry .
- Computational modeling : Assign ambiguous signals using DFT-predicted chemical shifts (e.g., Gaussian or ORCA software) .
Q. How can density functional theory (DFT) be applied to predict reaction pathways or stability of this compound derivatives?
- Answer :
- Thermochemical calculations : Use hybrid functionals (e.g., B3LYP) to compute Gibbs free energy changes for reactions involving ester hydrolysis or cyclopropane ring-opening .
- Transition-state analysis : Identify key intermediates in amination or alkylation steps using NEB (nudged elastic band) methods .
- Solvent effects : Include PCM (polarizable continuum model) to simulate solvent interactions in reaction mechanisms .
Q. What methodologies are effective for studying bioisosteric replacements of the cyclopropylmethoxy group in drug discovery contexts?
- Answer :
- Scaffold hopping : Replace cyclopropane with bicyclo[1.1.1]pentane or spirocyclic groups to assess steric and metabolic stability .
- SAR studies : Compare binding affinities in target proteins (e.g., enzyme inhibition assays) using analogs with varied substituents .
- ADME profiling : Use in vitro microsomal stability assays to evaluate the impact of substituents on pharmacokinetics .
Q. How can researchers address challenges in regioselective functionalization of the benzoate ring during derivatization?
- Answer :
- Directed ortho-metalation : Use directing groups (e.g., amides) with strong bases like LDA to control substitution positions .
- Protecting group strategies : Temporarily block the amino group with Boc or Fmoc to prevent unwanted side reactions during alkylation .
Methodological Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Comparison of Synthetic Yields Under Different Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 95 | >98 | |
| O-Alkylation | K₂CO₃, DMF, cyclopropylmethyl Br | 70 | >95 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 85 | >97 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
